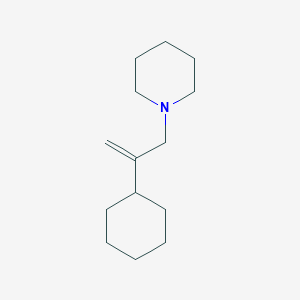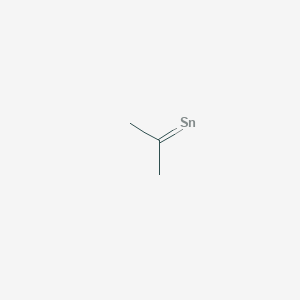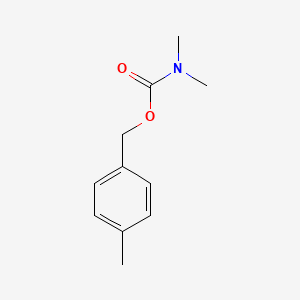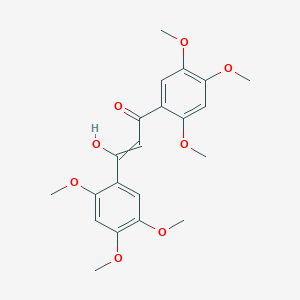
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative known for its diverse biological activities. Chalcones are a group of compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound is notable for its potential therapeutic applications, including anti-inflammatory, antinociceptive, and hypoglycemic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where an aldehyde and a ketone react to form the chalcone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically performed at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated chalcones.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic applications include treatment for inflammation, pain, and diabetes.
Industry: The compound’s unique properties make it valuable in developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. Studies have shown that it can inhibit enzymes such as cyclooxygenase (COX-1 and COX-2) and interact with the TRPA1 channel . These interactions contribute to its anti-inflammatory and antinociceptive effects. Additionally, the compound has been shown to reduce oxidative stress and inhibit nitric oxide production in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another chalcone derivative with similar biological activities.
4H-1-Benzopyran-4-one, 3-hydroxy-2-(2,4,5-trimethoxyphenyl): A related compound with a different core structure but similar functional groups.
Uniqueness
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to its specific combination of functional groups and its potent biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for therapeutic research and development.
Eigenschaften
CAS-Nummer |
83700-85-0 |
|---|---|
Molekularformel |
C21H24O8 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
3-hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24O8/c1-24-16-10-20(28-5)18(26-3)7-12(16)14(22)9-15(23)13-8-19(27-4)21(29-6)11-17(13)25-2/h7-11,22H,1-6H3 |
InChI-Schlüssel |
ZMGLMHAJWIEAFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=CC(=O)C2=CC(=C(C=C2OC)OC)OC)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


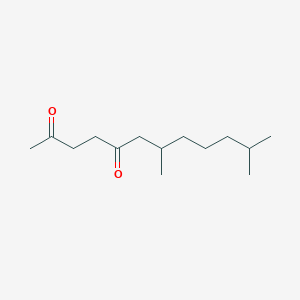
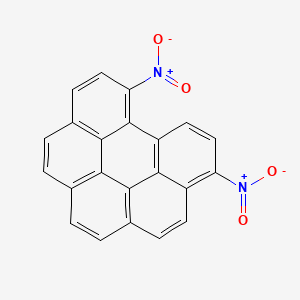
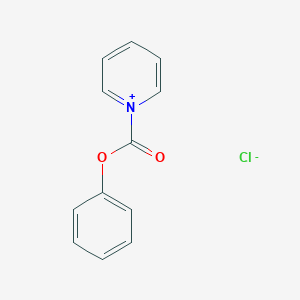
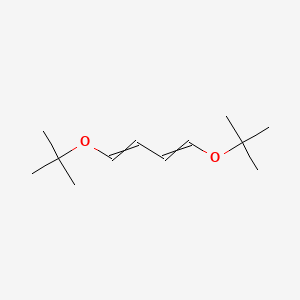
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
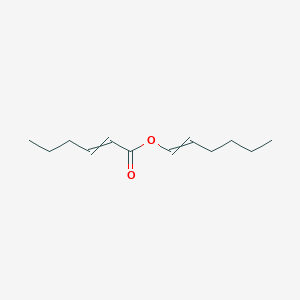
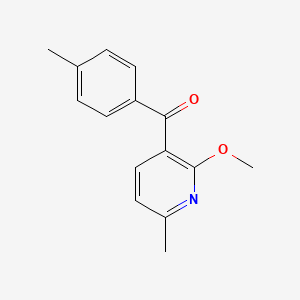


![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
